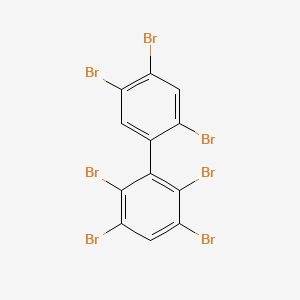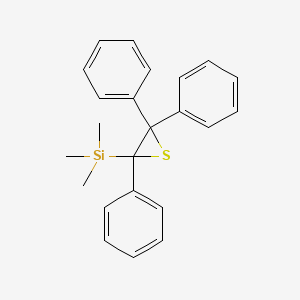
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a thiirane ring and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane typically involves the reaction of trimethylsilyl chloride with 2,3,3-triphenylthiirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C6H5)3C2S+ClSi(CH3)3→(C6H5)3C2S-Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, facilitating electrophilic additions and nucleophilic substitutions. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silyl group but lacking the thiirane ring and phenyl groups.
Triphenylsilane: Contains three phenyl groups bonded to silicon but lacks the thiirane ring.
Trimethyl(2-phenylthiiran-2-yl)silane: Similar structure but with fewer phenyl groups.
Uniqueness
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is unique due to the combination of the thiirane ring and three phenyl groups, which confer distinct reactivity and stability
Properties
CAS No. |
79841-58-0 |
|---|---|
Molecular Formula |
C23H24SSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
trimethyl-(2,3,3-triphenylthiiran-2-yl)silane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(21-17-11-6-12-18-21)22(24-23,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI Key |
NHLYPYQYZOHFHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


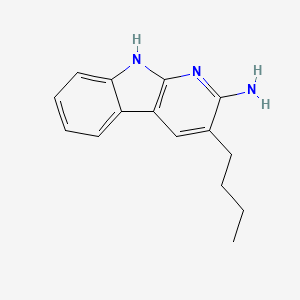
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
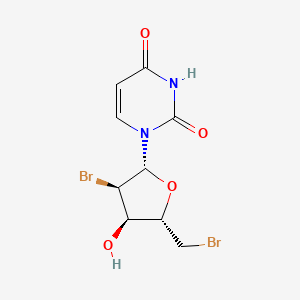
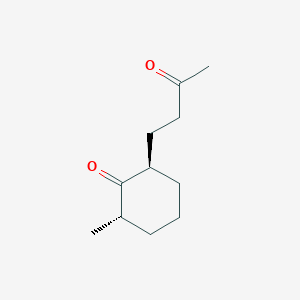
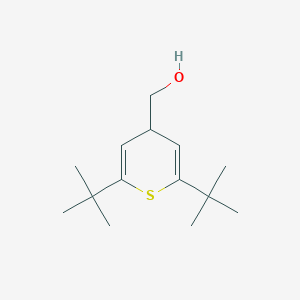
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
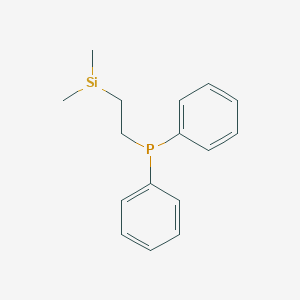
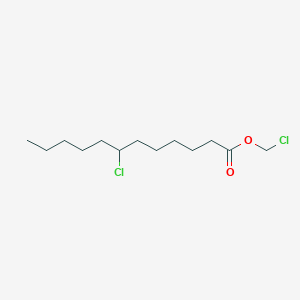

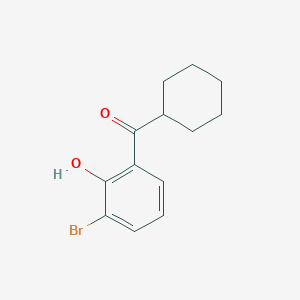
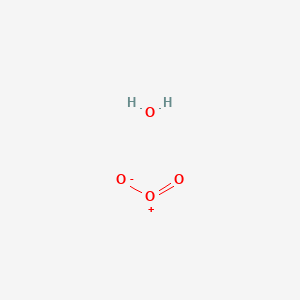
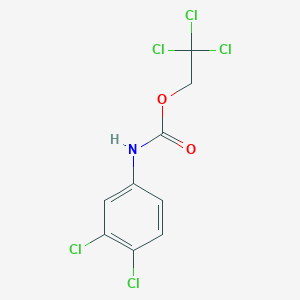
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
